2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide
Description
This compound is a pyridazinone derivative featuring a 3,5-dimethylpyrazole moiety at the 3-position of the pyridazinone ring and a 2-methoxyethyl-substituted acetamide group at the 1-position. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The incorporation of the 3,5-dimethylpyrazole group may enhance binding affinity to biological targets, while the 2-methoxyethyl substituent likely improves solubility and pharmacokinetic properties compared to bulkier alkyl chains . The molecular formula is C₁₆H₂₁N₅O₃, with an average mass of 331.37 g/mol (exact mass: 331.1644) .
Properties
Molecular Formula |
C14H19N5O3 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C14H19N5O3/c1-10-8-11(2)19(16-10)12-4-5-14(21)18(17-12)9-13(20)15-6-7-22-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,20) |
InChI Key |
CSONYNINRVYEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Maleic Hydrazide Derivatives
The pyridazinone ring is typically synthesized via cyclocondensation of maleic hydrazide with diketones. For this compound, 3,5-hexanedione serves as the diketone precursor:
Reaction Conditions
-
Reactants : Maleic hydrazide (1.0 eq), 3,5-hexanedione (1.2 eq)
-
Solvent : Ethanol/water (4:1 v/v)
-
Catalyst : Conc. HCl (0.5 eq)
-
Temperature : Reflux at 80°C for 12 hours
Mechanism : Acid-catalyzed cyclization forms the pyridazinone ring through dehydration and keto-enol tautomerization.
Halogenation at the 3-Position
The pyridazinone intermediate undergoes chlorination or bromination to enable subsequent nucleophilic substitution with pyrazole:
Chlorination Protocol
| Parameter | Value |
|---|---|
| Halogenating agent | Phosphorus oxychloride (POCl₃) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 6 hours |
| Yield | 85% |
The resulting 3-chloro-6-oxopyridazine is highly reactive toward nitrogen nucleophiles like 3,5-dimethylpyrazole.
Acetamide Side Chain Installation
Two-Step Alkylation-Amidation Sequence
The pyridazinone-pyrrole intermediate undergoes side chain elongation:
Step 1: Alkylation with Ethyl Bromoacetate
| Parameter | Value |
|---|---|
| Alkylating agent | Ethyl bromoacetate |
| Base | NaH (1.1 eq) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Time | 4 hours |
| Yield | 82% |
Step 2: Amidation with 2-Methoxyethylamine
-
Conditions : Hydrolysis of ethyl ester (LiOH, THF/water) followed by HATU-mediated coupling with 2-methoxyethylamine
Alternative One-Pot Synthesis Strategies
Microwave-Assisted Coupling
Recent advances utilize microwave irradiation to accelerate the pyrazole substitution and amidation steps:
Procedure
-
Combine 3-chloro-6-oxopyridazine, 3,5-dimethylpyrazole, and K₂CO₃ in DMF.
-
Irradiate at 120°C (150 W) for 30 minutes.
-
Add ethyl bromoacetate and 2-methoxyethylamine; irradiate at 100°C for 20 minutes.
Outcomes
Critical Analysis of Methodologies
Yield Optimization Challenges
Solvent and Catalyst Screening
Comparative data for pyrazole substitution:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 90 | 76 |
| DMSO | Cs₂CO₃ | 100 | 68 |
| Acetone | Et₃N | 60 | 41 |
Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common byproducts include:
-
Di-substituted pyridazinone (from over-alkylation): ≤3%
-
Hydrolyzed ester intermediates : ≤1.5%
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry improves reproducibility:
-
Reactors : Two packed-bed reactors (pyrazole substitution + amidation)
-
Throughput : 12 kg/day at 85% yield
Chemical Reactions Analysis
Reactivity of the Acetamide Group
The acetamide moiety (-NHCO-) undergoes characteristic reactions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | Aqueous HCl/NaOH, reflux | Carboxylic acid + amine | Acidic conditions yield 2-methoxyethylamine; basic conditions produce acetic acid derivatives. |
| Nucleophilic Substitution | Alkyl halides, K₂CO₃, DMF | N-alkylated acetamide | Selective alkylation at the acetamide nitrogen. |
| Reduction | LiAlH₄, THF, 0°C → RT | Ethanolamine derivative | Converts acetamide to ethylamine. |
Pyridazinone Ring Reactivity
The 6-oxopyridazin-1(6H)-yl core participates in:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Keto-Enol Tautomerism | Protic solvents (e.g., H₂O, MeOH) | Enolate formation |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitrated pyridazinone |
| Oxidation | KMnO₄, H₂O, Δ | Pyridazine-dione |
Pyrazole Ring Reactivity
The 3,5-dimethylpyrazol-1-yl group displays:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Electrophilic Substitution | Br₂, FeBr₃ | Brominated pyrazole |
| Coordination Chemistry | Transition metals (e.g., Cu²⁺, Zn²⁺) | Metal complexes |
Functional Group Interplay
Synergistic reactions between moieties:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclocondensation | NH₂OH·HCl, EtOH, Δ | Isoxazoline derivatives |
| Cross-Coupling | Pd(PPh₃)₄, aryl halides | Biaryl hybrids |
Stability and Degradation
Critical stability parameters:
| Factor | Effect |
|---|---|
| pH | Stable at pH 5–9; hydrolyzes in strongly acidic/basic media. |
| Light | Photodegradation observed under UV light (λ = 254 nm). |
| Thermal | Decomposes above 200°C without melting . |
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential in drug development due to its structural complexity. Research indicates that derivatives of pyrazole and pyridazine exhibit various pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) of some derivatives are comparable to established antibiotics, making them candidates for further development in antimicrobial therapies .
- Anticancer Properties : Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Mechanistic studies suggest that these compounds may act as inhibitors of specific kinases or transcription factors involved in cancer progression .
Biological Research
The compound serves as a useful probe to study biological processes involving heterocyclic compounds. Its interactions with various biological targets can elucidate mechanisms of action relevant to disease pathways.
Material Science
In industrial applications, the compound can be utilized in the development of new materials and catalysts. Its unique chemical properties allow for modifications that can lead to enhanced performance in various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Pyrazole Ring : The presence of the 3,5-dimethyl-1H-pyrazole moiety is significant for its biological interactions.
- Pyridazine Derivative : The 6-oxopyridazin moiety contributes to the compound's activity profile.
- Acetamide Group : This functional group may enhance solubility and bioavailability.
Targeting E3 Ubiquitin Ligases
Recent studies indicate that compounds similar to this one can act as modulators of E3 ubiquitin ligases, specifically cereblon. This interaction facilitates targeted protein degradation, which is a promising strategy in cancer therapy and other diseases characterized by protein misfolding or overexpression .
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, they can disrupt microtubule dynamics in cancer cells, leading to apoptosis. The mechanism involves interference with cellular structures during mitosis, making malignant cells more susceptible to treatment compared to normal cells .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study explored the efficacy of similar pyrazole derivatives in treating multiple myeloma. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers in treated groups compared to controls. This suggests that the compound may enhance the effects of existing chemotherapeutics by sensitizing resistant cancer cells .
Case Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of compounds containing the pyrazole moiety. It was found that modifications to the acetamide group improved stability and reduced clearance rates in vivo, enhancing therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyridazinone derivatives:
Key Observations:
Core Structure : All compounds share the 6-oxopyridazin-1(6H)-yl scaffold, but substituents at the 3-position (e.g., pyrazole, thiadiazole) and acetamide side chain vary significantly.
- The 3,5-dimethylpyrazole group in the target compound and analogues may stabilize interactions with hydrophobic enzyme pockets.
- The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to lipophilic groups like 6-methylheptanyl or isobutyl-thiadiazolyl .
The PRMT5 inhibitor (C₁₉H₂₄Cl₂N₄O₄S) demonstrates that chloro-substituted pyridazinones can target epigenetic regulators, suggesting the target compound’s substituents could be optimized for specific enzyme inhibition.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with 2-methoxyethylamine, analogous to methods using thionyl chloride and DMF for activation .
- In contrast, the thiadiazolyl derivative may require additional steps to introduce the heterocyclic ring.
Physicochemical Properties: The target compound’s polar surface area (PSA) is estimated at 95 Ų (calculated using pyridazinone and acetamide fragments), suggesting moderate membrane permeability. Analogues with bulky substituents (e.g., 6-methylheptanyl ) exhibit higher logP values, indicating reduced solubility.
Research Findings and Data
Table: Physicochemical and Spectroscopic Data
Q & A
Q. What synthetic methodologies are recommended for constructing the pyridazine core in this compound?
The pyridazine core can be synthesized via cyclocondensation reactions using hydrazine derivatives and diketones. For example, refluxing precursors in acetic acid with catalytic sulfuric acid (H₂SO₄) under controlled conditions (e.g., 80°C for 4–6 hours) promotes cyclization. Purification typically involves recrystallization from ethanol or chromatography (if intermediates are polar). Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize byproducts .
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Acetic acid, H₂SO₄, 80°C, 4 h | 65–75% |
| Purification | Ethanol recrystallization | 90% purity |
Q. Which spectroscopic techniques are essential for confirming structural integrity post-synthesis?
Q. What solvent systems are optimal for recrystallizing this acetamide derivative?
Ethanol and ethanol-water mixtures (8:2 v/v) are preferred due to the compound’s moderate polarity. Slow cooling (0.5°C/min) enhances crystal quality for X-ray diffraction. For impurities with similar polarity, silica gel column chromatography (hexane:ethyl acetate, 3:7) is recommended .
Advanced Research Questions
Q. How can researchers resolve crystallographic discrepancies in hydrogen-bonding networks for pyrazole-pyridazine hybrids?
Use SHELXL for refinement, focusing on hydrogen-bond constraints (e.g., D–H···A distances and angles). Graph set analysis (as per Etter’s formalism) helps categorize motifs like R₂²(8) rings. If data conflicts arise (e.g., disorder in methoxyethyl groups), apply twin refinement (TWIN/BASF commands in SHELXL) and validate with residual density maps .
Example Hydrogen-Bond Parameters
| Donor (D–H) | Acceptor (A) | D···A (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| N–H···O=C | Pyridazine O | 2.85 | 155 | R₂²(8) |
| C–H···N | Pyrazole N | 3.10 | 145 | Chain |
Q. What computational strategies predict bioactivity and guide derivative design?
- Docking Studies : Use AutoDock Vina with homology-modeled enzyme targets (e.g., kinases) to assess binding affinity. Focus on the acetamide group’s role in H-bonding with active sites.
- QSAR Models : Train on pyrazole-pyridazine datasets to correlate substituent effects (e.g., methoxyethyl chain length) with IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How should contradictory kinetic data in hydrolysis studies be analyzed?
Perform pH-rate profiling (pH 3–10) to identify rate-determining steps. If basic conditions accelerate hydrolysis inconsistently, use LC-MS to detect intermediates (e.g., free carboxylic acid). Compare Arrhenius plots (20–50°C) to differentiate nucleophilic vs. acid-catalyzed mechanisms. Statistical tools like ANOVA can isolate solvent/ion effects .
Methodological Considerations
- Data Contradiction : When NMR and HRMS conflict (e.g., unexpected adducts), re-run HRMS in negative ion mode or use 2D NMR (COSY, HSQC) to reassign signals.
- Theoretical Frameworks : Link synthetic outcomes to frontier molecular orbital (FMO) theory—pyridazine’s LUMO often dictates electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
